2-cyclobutanecarbonyl-1H-imidazole
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Overview
Description
2-cyclobutanecarbonyl-1H-imidazole is a heterocyclic compound that features both a cyclobutane ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutanecarbonyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanecarbonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutanecarbonyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often require a catalyst and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-cyclobutanemethanol-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the substituents used.
Scientific Research Applications
2-cyclobutanecarbonyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-cyclobutanecarbonyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins and enzymes. The cyclobutanecarbonyl group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropanecarbonyl-1H-imidazole
- 2-cyclopentanecarbonyl-1H-imidazole
- 2-cyclohexanecarbonyl-1H-imidazole
Comparison
2-cyclobutanecarbonyl-1H-imidazole is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. The cyclobutane ring introduces strain and rigidity, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
CAS No. |
69393-26-6 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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